

Spectroscopic Validation Guide: 2-Chloro-4-(3-formylphenyl)phenol

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Compound of Interest

Compound Name: 2-Chloro-4-(3-formylphenyl)phenol

CAS No.: 1176562-05-2

Cat. No.: B1388011

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Executive Summary & Application Context

2-Chloro-4-(3-formylphenyl)phenol is a functionalized biaryl intermediate, typically synthesized via Suzuki-Miyaura cross-coupling. Its structural duality—combining an acidic phenol (modulated by an ortho-chlorine) with a reactive aldehyde—makes it a versatile scaffold in liquid crystal design and medicinal chemistry (e.g., as a precursor for Schiff base ligands or heterocycle formation).

This guide provides a technical framework for interpreting the FTIR spectrum of this molecule. Unlike standard catalog entries, this analysis focuses on process validation: distinguishing the target molecule from its precursors (3-formylphenylboronic acid and 4-bromo-2-chlorophenol) and verifying the integrity of the biaryl scaffold.

Structural Dissection & Spectral Prediction

To interpret the spectrum accurately without a reference standard, we apply the Fragment Analysis Method. The molecule is viewed as two coupled systems: a Chlorophenol Ring and a Benzaldehyde Ring.

A. The "Fingerprint" Functional Groups

Functional Group	Mode	Frequency (cm ⁻¹)	Diagnostic Note
Aldehyde (C=O)	Stretch	1690 – 1705	Conjugation with the phenyl ring lowers this from the typical aliphatic 1725 cm ⁻¹ . It is the strongest peak in the carbonyl region.
Aldehyde (C-H)	Stretch	2820 & 2720	Fermi Resonance Doublet. The lower frequency band (~2720) is distinct from alkyl C-H and confirms the aldehyde moiety.
Phenol (O-H)	Stretch	3350 – 3500	Broad band due to intermolecular H-bonding. The ortho-Cl acts as an electron-withdrawing group (EWG), slightly increasing acidity and potentially shifting the band to lower wavenumbers compared to unsubstituted phenol.
Aryl C=C	Stretch	1450 – 1600	Multiple sharp bands. Expect increased complexity compared to mono-substituted benzene due to the biaryl nature.
Aryl C-Cl	Stretch	1050 – 1090	Often obscured, but distinct from C-Br.

B. The "Silent" Biaryl Bond

The C-C bond connecting the two rings (Ar-Ar) typically shows weak absorption in IR due to low dipole moment change. However, its formation is confirmed by the disappearance of precursor-specific bands (see Section 3).

Comparative Analysis: Target vs. Precursors

The most critical application of FTIR for this molecule is monitoring the Suzuki coupling reaction.

Comparison Table: Reaction Monitoring

Spectral Feature	Starting Material A (Boronic Acid)	Starting Material B (Aryl Halide)	Target Product	Interpretation
O-H Region	Broad (B-OH) ~3200-3400	Sharp/Broad (Phenol OH)	Phenol OH Only	Disappearance of B-OH broadening; retention of Phenol OH.
C=O Region	Strong ~1700 (Aldehyde)	Absent	Strong ~1700	Retention of the aldehyde functionality (crucial check against oxidation).
B-O Stretch	Strong ~1340-1380	Absent	Absent	Primary confirmation of coupling completion.
C-X Stretch	Absent	Strong ~600-700 (C-Br)	Weak ~1080 (C-Cl)	Disappearance of C-Br (if using bromo-precursor) while C-Cl remains.

Experimental Workflow & Validation Protocol

The following workflow integrates FTIR as a "Go/No-Go" gate in the synthesis pipeline.



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Figure 1: Integration of FTIR analysis into the Suzuki coupling workflow for immediate purity assessment.

Detailed Protocol: ATR-FTIR Acquisition

Objective: Obtain a high-quality spectrum to validate the loss of boronic acid species.

- Instrument Setup:
 - Use an FTIR spectrometer equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.
 - Parameters: Resolution: 4 cm^{-1} ; Scans: 32 (screening) or 64 (publication); Range: $4000\text{--}600\text{ cm}^{-1}$.
- Background: Clean crystal with isopropanol. Collect background spectrum (air).
- Sample Prep:
 - Ensure the isolated solid is dry (residual water/solvent obscures the OH and Carbonyl regions).
 - Place $\sim 5\text{ mg}$ of sample on the crystal.
 - Apply pressure using the anvil until the "Force Gauge" is in the green zone (ensure optimal contact).

- Data Processing:
 - Apply ATR Correction (if quantitative comparison to transmission libraries is needed).
 - Baseline correct if significant drift is observed (rare with ATR).
- Validation Criteria (Self-Check):
 - Is the C=O peak saturated? If Abs > 1.5, reduce sample thickness/pressure (rare in ATR) or check detector gain.
 - Is the doublet at 2720/2820 visible? If obscured by noise, increase scan count.

Mechanistic Insight: Why the Spectrum Looks This Way

Understanding the electronic effects provides confidence in the assignment.

- The Ortho-Chlorine Effect (Intramolecular):
 - Chlorine is electron-withdrawing (Inductive effect, -I). This pulls electron density from the phenol oxygen, weakening the O-H bond and making the proton more acidic.
 - Result: The O-H stretch may appear at a slightly lower frequency or be broader compared to non-chlorinated analogs due to enhanced acidity and hydrogen-bonding capability [1].
- The Meta-Aldehyde Effect (Conjugation):
 - The aldehyde group is on the second phenyl ring. While it is meta to the biaryl linkage, it is still conjugated with its own aromatic ring.
 - Result: The C=O bond order is reduced by resonance, lowering the stretching frequency to $\sim 1700\text{ cm}^{-1}$ (vs. 1730 cm^{-1} for non-conjugated aldehydes). The "Fermi Resonance" (interaction between the C-H stretch fundamental and the first overtone of the C-H bend) creates the characteristic doublet [2].

References

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Sources

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